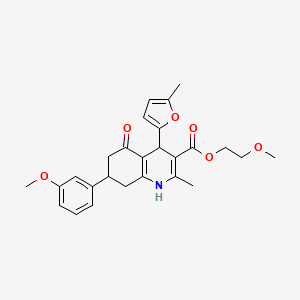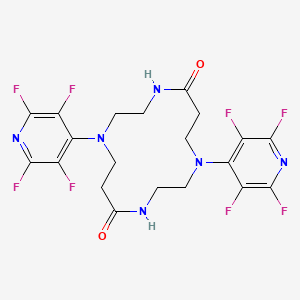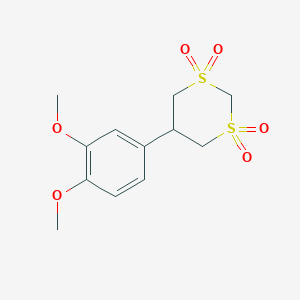
2-Amino-6-(benzylsulfanyl)-4-(2-chlorophenyl)-1,4-dihydropyridine-3,5-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-AMINO-6-(BENZYLSULFANYL)-4-(2-CHLOROPHENYL)-1,4-DIHYDRO-3,5-PYRIDINEDICARBONITRILE is a complex organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of amino, benzylsulfanyl, chlorophenyl, and dihydropyridine groups, making it a molecule of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-6-(BENZYLSULFANYL)-4-(2-CHLOROPHENYL)-1,4-DIHYDRO-3,5-PYRIDINEDICARBONITRILE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a cyclization reaction involving appropriate precursors such as aldehydes, ketones, and nitriles.
Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions, often using ammonia or amines as reagents.
Addition of the Benzylsulfanyl Group: The benzylsulfanyl group is incorporated through a thiolation reaction, where benzyl mercaptan is reacted with the intermediate compound.
Chlorophenyl Substitution: The chlorophenyl group is introduced through electrophilic aromatic substitution reactions, using chlorobenzene derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur and amino groups, leading to the formation of sulfoxides and nitroso derivatives.
Reduction: Reduction reactions can occur at the nitro and carbonyl groups, resulting in the formation of amines and alcohols.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the aromatic ring and the pyridine nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under conditions such as acidic or basic environments, and sometimes in the presence of catalysts.
Major Products
Oxidation: Sulfoxides, sulfones, and nitroso derivatives.
Reduction: Amines, alcohols, and reduced aromatic compounds.
Substitution: Various substituted pyridine and benzyl derivatives.
Scientific Research Applications
2-AMINO-6-(BENZYLSULFANYL)-4-(2-CHLOROPHENYL)-1,4-DIHYDRO-3,5-PYRIDINEDICARBONITRILE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-AMINO-6-(BENZYLSULFANYL)-4-(2-CHLOROPHENYL)-1,4-DIHYDRO-3,5-PYRIDINEDICARBONITRILE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
2-AMINO-4-(2-CHLOROPHENYL)-1,4-DIHYDRO-3,5-PYRIDINEDICARBONITRILE: Lacks the benzylsulfanyl group.
6-(BENZYLSULFANYL)-4-(2-CHLOROPHENYL)-1,4-DIHYDRO-3,5-PYRIDINEDICARBONITRILE: Lacks the amino group.
2-AMINO-6-(BENZYLSULFANYL)-1,4-DIHYDRO-3,5-PYRIDINEDICARBONITRILE: Lacks the chlorophenyl group.
Uniqueness
The presence of all four functional groups (amino, benzylsulfanyl, chlorophenyl, and dihydropyridine) in 2-AMINO-6-(BENZYLSULFANYL)-4-(2-CHLOROPHENYL)-1,4-DIHYDRO-3,5-PYRIDINEDICARBONITRILE makes it unique and versatile for various applications, providing a wide range of chemical reactivity and biological activity.
Properties
Molecular Formula |
C20H15ClN4S |
|---|---|
Molecular Weight |
378.9 g/mol |
IUPAC Name |
2-amino-6-benzylsulfanyl-4-(2-chlorophenyl)-1,4-dihydropyridine-3,5-dicarbonitrile |
InChI |
InChI=1S/C20H15ClN4S/c21-17-9-5-4-8-14(17)18-15(10-22)19(24)25-20(16(18)11-23)26-12-13-6-2-1-3-7-13/h1-9,18,25H,12,24H2 |
InChI Key |
GUYBDYXJBWYGLU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=C(C(C(=C(N2)N)C#N)C3=CC=CC=C3Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(3-Chlorobenzyl)-6-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B11096133.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide](/img/structure/B11096148.png)
![N-{2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}pentanamide](/img/structure/B11096154.png)


![N-(2,3-dimethylphenyl)-2-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B11096174.png)
![9a'-Hydroxy-1'-oxo-1',2',5a',6',7',8',9',9a'-octahydrospiro[cyclohexane-1,3'-pyrido[2,1-b][1,3]benzothiazole]-2',4'-dicarbonitrile](/img/structure/B11096180.png)
![1-[4-(4-Chlorophenyl)-2,3'-diphenyl-2{H},3'{H}-spiro[phthalazine-1,2'-[1,3,4]thiadiazol]-5'-YL]ethanone](/img/structure/B11096187.png)
![[1,2-Bis(propylsulfonyl)pyrrolo[2,1-a]isoquinolin-3-yl](4-fluorophenyl)methanone](/img/structure/B11096198.png)
![2-{[(3-bromophenyl)amino]methyl}-1-methyl-1H-indole-3-carbonitrile](/img/structure/B11096202.png)
![2-(Furan-2-yl)-5-[(4-methoxy-3-nitrobenzyl)sulfanyl]-1,3,4-oxadiazole](/img/structure/B11096220.png)

![N-(butan-2-yl)-2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B11096229.png)
